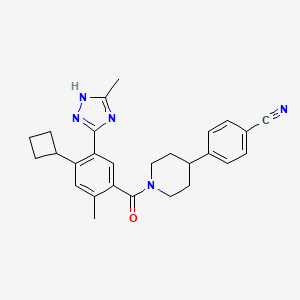
UNC1666
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNC1666 is a dual ATP-competitive small molecule tyrosine kinase inhibitor, which potently diminishes Mer and Flt3 phosphorylation in AML.
Aplicaciones Científicas De Investigación
Efficacy in Acute Myeloid Leukemia (AML)
UNC1666 has shown significant promise in the treatment of acute myeloid leukemia (AML). It is an ATP-competitive small molecule tyrosine kinase inhibitor that targets Mer and Flt3 receptor tyrosine kinases, both of which are implicated in AML. Research demonstrates that UNC1666 potently inhibits Mer and Flt3 phosphorylation in AML, leading to decreased phosphorylation of downstream effectors such as Stat, Akt, and Erk. It induces apoptosis in AML cell lines and reduces colony formation significantly. This effect has been observed in both cell lines and primary AML patient samples, indicating the potential of UNC1666 as a treatment strategy for AML (Lee-Sherick et al., 2015).
Dual Inhibition of Mer and Flt-3 Tyrosine Kinases
Another study highlights UNC1666's ability to inhibit both Mer and Flt-3 tyrosine kinases in AML. It acts as a reversible small molecule inhibitor, effectively decreasing AKT and STAT6 activation in a dose-dependent manner and inducing apoptosis in AML cell lines. It also hampers the proliferative capacity of myeloblasts, further validating the therapeutic potential of dual Mer/Flt-3 inhibition in AML treatment (Lee-Sherick et al., 2013).
Propiedades
Número CAS |
1429882-12-1 |
|---|---|
Nombre del producto |
UNC1666 |
Fórmula molecular |
C26H35N5O4S |
Peso molecular |
513.66 |
Nombre IUPAC |
trans-4-{2-Butylamino-5-[4-(morpholine-4-sulfonyl)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclohexanol |
InChI |
InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21- |
Clave InChI |
NDWOEUVAOGUXGP-MEMLXQNLSA-N |
SMILES |
O[C@H]1CC[C@H](N2C=C(C3=CC=C(S(=O)(N4CCOCC4)=O)C=C3)C5=CN=C(NCCCC)N=C52)CC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UNC1666; UNC-1666; UNC 1666 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



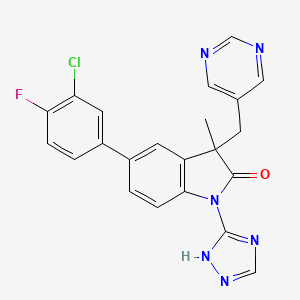
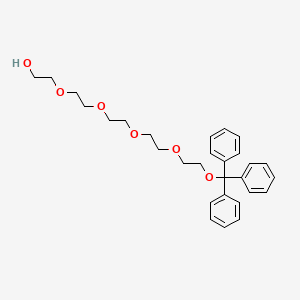
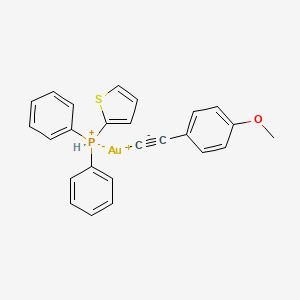
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
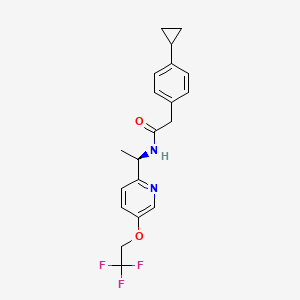
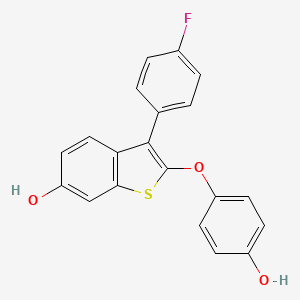
![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)
![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)
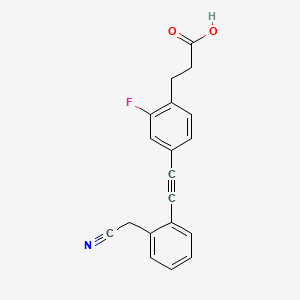
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
